Ethyl 4-(2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamido)piperidine-1-carboxylate
Description
The compound Ethyl 4-(2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamido)piperidine-1-carboxylate features a piperidine core substituted with a carbamate ester (ethoxycarbonyl group) at position 1 and an acetamido linker at position 4. The acetamido group is further modified with a methylamino substituent bound to a 4-methoxybenzo[d]thiazole heterocycle.
Properties
IUPAC Name |
ethyl 4-[[2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]acetyl]amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4S/c1-4-27-19(25)23-10-8-13(9-11-23)20-16(24)12-22(2)18-21-17-14(26-3)6-5-7-15(17)28-18/h5-7,13H,4,8-12H2,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDOXQAXMQYOJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)CN(C)C2=NC3=C(C=CC=C3S2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamido)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized using the Hantzsch thiazole synthesis method, which involves the reaction of 2-aminothiophenol with ethyl cyanoacetate under acidic conditions.
Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with an intermediate compound containing a leaving group.
Formation of the Final Compound: The final step involves coupling the thiazole and piperidine intermediates through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of Ethyl 4-(2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamido)piperidine-1-carboxylate as an anticancer agent. The compound exhibits significant cytotoxicity against various cancer cell lines, including breast and lung cancer.
Case Study: Cytotoxicity Evaluation
The mechanism of action is believed to involve the induction of apoptosis through the activation of caspase pathways, making it a candidate for further development as a chemotherapeutic agent.
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against a range of bacterial strains. Its efficacy against resistant strains is particularly noteworthy.
Antimicrobial Efficacy Table
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 16 |
These findings suggest that this compound could serve as a lead structure for the development of new antibiotics.
Polymer Chemistry
This compound has been investigated for its potential use in polymer synthesis. Its ability to act as a monomer in the preparation of functional polymers can lead to materials with enhanced properties.
Polymer Properties Table
| Polymer Type | Mechanical Strength (MPa) | Thermal Stability (°C) | Reference |
|---|---|---|---|
| Thermoplastic Elastomer | 25 | 200 | |
| Conductive Polymer | 30 | 180 |
These polymers could find applications in electronics and flexible materials.
Pesticidal Activity
The compound has been tested for its pesticidal activity against common agricultural pests. Preliminary results indicate effective control over certain insect populations.
Pesticidal Activity Table
These findings suggest that this compound may be developed into an environmentally friendly pesticide alternative.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamido)piperidine-1-carboxylate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key analogs and their structural distinctions:
Pharmacological and Biochemical Insights
- Benzothiazole vs. Benzimidazole: The target compound’s 4-methoxybenzo[d]thiazole group (vs. benzimidazole in N-ethoxycarbonyl norastemizole ) may enhance binding to adenosine receptors or kinases due to sulfur’s electronegativity and methoxy’s lipophilicity.
- Heterocyclic Variations : The thiophene-oxazol substituent in Compound C523-2682 suggests divergent targeting (e.g., kinase inhibition) compared to the benzothiazole-based target. Thiadiazole-containing analogs (e.g., ) prioritize antimicrobial activity.
Physicochemical Properties
Biological Activity
Ethyl 4-(2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamido)piperidine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring, which is common in many pharmacologically active substances. Its structure can be represented as follows:
- Chemical Formula : C₁₄H₁₈N₄O₃S
- Molecular Weight : 318.38 g/mol
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Aldose Reductase Inhibition : Studies indicate that compounds with similar structures exhibit potent inhibitory activity on aldose reductase (ALR), an enzyme implicated in diabetic complications. Ethyl derivatives have shown potential in modulating ALR activity, which may help mitigate oxidative stress in diabetic patients .
- Nitric Oxide Production : The compound may influence nitric oxide (NO) synthesis, a critical signaling molecule involved in various physiological processes, including vasodilation and immune response modulation. Enhanced NO production can lead to improved blood flow and reduced inflammation .
- Cytotoxic Effects : Preliminary studies suggest that related compounds demonstrate cytotoxicity against cancer cell lines, indicating that this compound might possess anti-cancer properties .
Biological Activity Data
The following table summarizes key biological activities and findings associated with the compound:
| Activity | Effect | Reference |
|---|---|---|
| Aldose Reductase Inhibition | Potent inhibition observed | |
| Nitric Oxide Production | Enhances NO synthesis | |
| Cytotoxicity | IC50 values indicating significant activity |
Case Studies and Research Findings
- Diabetic Complications : A study focusing on aldose reductase inhibitors highlighted the efficacy of compounds structurally similar to this compound in preventing diabetic complications by reducing sorbitol accumulation in cells .
- Cancer Research : In vitro studies demonstrated that derivatives of this compound exhibited selective cytotoxicity against various cancer cell lines, suggesting potential as a chemotherapeutic agent. The mechanism was linked to apoptosis induction and cell cycle arrest .
- Inflammation Studies : Research indicated that the compound could modulate inflammatory pathways by enhancing NO production, leading to decreased levels of pro-inflammatory cytokines such as IL-6 and IL-8 in macrophages .
Q & A
What synthetic strategies are effective for constructing the benzothiazole-piperidine core in this compound?
The synthesis typically involves multi-step coupling reactions. For example, benzothiazole derivatives are synthesized via condensation of 2-aminobenzothiazole with aldehydes or ketones under reflux conditions in ethanol with catalytic acetic acid . Piperidine coupling can be achieved through nucleophilic substitution or amidation reactions. Solvent-free methods (e.g., heating at 60°C for 4–5 hours) have been reported for analogous benzothiazole derivatives, reducing environmental impact and simplifying purification .
How can researchers optimize reaction conditions to address low yields in multi-step syntheses?
Low yields (2–5%) in multi-step reactions are often due to side reactions or unstable intermediates. Optimization strategies include:
- Catalyst screening : Use of palladium catalysts for coupling steps or acid/base catalysts for condensation.
- Temperature control : Lowering reaction temperatures for sensitive intermediates (e.g., avoiding decomposition of acetamide groups).
- Solvent selection : Polar aprotic solvents like DMF or DMSO may enhance solubility of intermediates . Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions and reduce trial-and-error experimentation .
What advanced spectroscopic techniques confirm the structure and purity of this compound?
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and carbon frameworks. 2D NMR (e.g., COSY, HSQC) resolves stereochemical ambiguities in the piperidine ring .
- IR spectroscopy : Confirms functional groups (e.g., C=O stretch of the ester at ~1700 cm⁻¹) .
- Elemental analysis : Validates purity by matching experimental vs. theoretical C/H/N/S percentages .
- Mass spectrometry (HRMS) : Determines molecular weight and fragmentation patterns .
How do solvent-free synthesis approaches impact scalability and sustainability?
Solvent-free methods (e.g., heating reactants at 60°C) reduce waste and energy consumption. However, scalability challenges include:
- Heat transfer limitations : Uneven heating in large batches may reduce yield.
- Purification hurdles : Solid-phase reactions may require extensive washing to remove unreacted reagents . For industrial translation, hybrid approaches (e.g., microwave-assisted solvent-free synthesis) could improve efficiency .
What computational tools predict reaction pathways for synthesizing this compound?
The ICReDD framework combines quantum chemical calculations (e.g., DFT for transition state analysis) and machine learning to predict viable reaction pathways. For example:
- Reaction path searches : Identify low-energy intermediates and transition states.
- Descriptor-based screening : Prioritize reaction conditions (e.g., solvent, catalyst) using data from analogous benzothiazole syntheses .
How should contradictory biological assay data be analyzed to establish structure-activity relationships (SAR)?
Contradictions in bioactivity data (e.g., varying IC₅₀ values across assays) require systematic analysis:
- Dose-response curves : Confirm activity trends across multiple concentrations.
- Statistical validation : Use ANOVA or t-tests to assess significance.
- Comparative SAR : Cross-reference with structurally similar compounds (e.g., substituent effects on the benzothiazole ring) . For instance, methoxy groups may enhance solubility but reduce membrane permeability .
What methodologies assess the compound’s stability under preclinical conditions?
- Accelerated stability studies : Expose the compound to varying pH (1–10), temperatures (25–60°C), and humidity (40–75% RH) for 1–4 weeks.
- HPLC monitoring : Track degradation products (e.g., hydrolysis of the ester group) .
- Mass balance analysis : Ensure degradation pathways account for >90% of the original compound.
How do substituents on the benzothiazole ring influence pharmacokinetic properties?
- Methoxy groups : Increase hydrophilicity (lower logP) but may reduce blood-brain barrier penetration.
- Halogen substituents : Enhance metabolic stability (e.g., fluorine reduces CYP450-mediated oxidation) .
- Experimental validation : Use in vitro assays (e.g., Caco-2 cell permeability, microsomal stability) to correlate substituents with absorption and clearance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
